molecular formula C10H11NO3 B3031251 N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 21398-80-1

N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B3031251
CAS RN: 21398-80-1
M. Wt: 193.2 g/mol
InChI Key: OBOAPYIYGLQNIM-UHFFFAOYSA-N
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Description

“N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a chemical compound with the CAS Number: 21398-80-1. It has a linear formula of C10H11NO3 . The compound has a molecular weight of 193.2 .


Molecular Structure Analysis

The InChI code for “N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is 1S/C10H11NO3/c1-11-10(12)9-6-13-7-4-2-3-5-8(7)14-9/h2-5,9H,6H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide” has a molecular weight of 193.2 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I have access to.

Scientific Research Applications

Enzymatic Synthesis

The chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds . They exhibit significant biological activities and are used in the enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B .

Therapeutic Agents

Notable examples of therapeutic agents that utilize this compound include prosympal, dibozane, piperoxan, and doxazosin . These agents have shown significant biological activities.

Antihypertensive Properties

Several 1,4-benzodioxanes, including this compound, have displayed intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties .

Serotonin Receptor Affinity

Some compounds that include this motif have shown affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns .

Anticancer Agents

1,3,4-Thiadiazole derivatives, which can be considered as potential anticancer agents, have been reported in the literature . This compound could potentially be used in the development of these agents.

Cytotoxic Properties

This compound has been studied for its cytotoxic properties . It has the potential to disrupt processes related to DNA replication, which permits them to inhibit replication of both bacterial and cancer cells .

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have shown a wide range of therapeutic activities like antimicrobial .

Antifungal Activity

This compound has also been associated with antifungal activity .

properties

IUPAC Name

N-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-11-10(12)9-6-13-7-4-2-3-5-8(7)14-9/h2-5,9H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOAPYIYGLQNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1COC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284293, DTXSID50966748
Record name 1,4-benzodioxin-2-carboxamide, 2,3-dihydro-n-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

CAS RN

21398-80-1, 5237-71-8
Record name NSC36579
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-benzodioxin-2-carboxamide, 2,3-dihydro-n-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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